Symetine
Description
Historical Evolution and Current Paradigms in Symetine Chemistry
The historical trajectory of this compound research is intrinsically linked to the broader efforts in synthesizing and evaluating compounds for biological activity, particularly in the realm of antiparasitic agents. Early chemical investigations likely focused on the synthesis and structural elucidation of this compound, establishing its molecular formula as C30H48N2O2 and its IUPAC name as N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine nih.govnih.gov. The mention of this compound in cumulative indexes of texts on organic drug synthesis underscores its inclusion in historical synthetic endeavors nih.gov.
Current paradigms in this compound chemistry extend beyond basic synthesis to explore its specific interactions at the molecular level and potential modifications to its structure. Research in this area aligns with modern approaches in medicinal chemistry, which often involve targeted synthesis and evaluation of analogues to understand structure-activity relationships. The identification of this compound as an antiparasitic and antispirochete agent has likely driven ongoing chemical studies aimed at optimizing these properties nih.govnih.govnih.gov. The existence of this compound hydrochloride nih.gov suggests investigations into different salt forms, a common practice in pharmaceutical chemistry to modify properties like solubility and stability.
Rationale for Comprehensive Academic Inquiry into this compound
A comprehensive academic inquiry into this compound is warranted due to its reported biological activities, particularly its antiprotozoal effects. The demonstration of activity against Entamoeba histolytica and the amelioration of amebic liver abscesses in guinea pig models highlight its potential as a subject of further investigation in the context of infectious diseases nih.govcenmed.comwikipedia.org.
The rationale for studying this compound from a chemical perspective also stems from its molecular structure. As a relatively complex organic molecule, its synthesis presents chemical challenges and opportunities for developing novel synthetic routes or improving existing ones. Understanding the chemical behavior and properties of this compound is crucial for any potential downstream applications or further biological evaluations. The inclusion of this compound in studies related to novel drug delivery systems, even as a potential ingredient, indicates a rationale for understanding its physicochemical properties relevant to formulation and delivery nih.govuni.lunih.govnih.gov.
Articulation of Scholarly Objectives and Research Scope for this compound Investigations
Scholarly objectives in this compound research typically revolve around a deeper understanding of its chemical nature, synthesis, and biological interactions. Key objectives may include:
To develop efficient and scalable synthetic routes for this compound and its analogues.
To thoroughly characterize the physicochemical properties of this compound and its different forms, such as the hydrochloride salt.
To investigate the mechanism of action underlying this compound's antiparasitic and antispirochete activities at a molecular and cellular level.
To explore structure-activity relationships by synthesizing and evaluating modified this compound structures.
To assess the stability and potential degradation pathways of this compound under various conditions.
The scope of this compound investigations can encompass various disciplines, including organic synthesis, physical chemistry, biochemistry, and microbiology. Research may involve:
Detailed spectroscopic analysis (e.g., NMR, MS) for structural confirmation and purity assessment.
Crystallography to determine solid-state structure.
Studies on solubility, partition coefficients (e.g., XLogP3 value of 7.9) nih.gov, and other properties relevant to its behavior in biological systems or formulations.
In vitro assays to quantify its activity against specific parasites or microorganisms.
Biochemical studies to identify protein targets or affected pathways.
Synthetic chemistry efforts to create libraries of this compound derivatives for screening.
The scope is generally limited to the chemical and biological characterization of the compound and its interactions, excluding clinical trial design, dosage optimization, or comprehensive safety/toxicity assessments, which fall under different research domains.
Chemical Properties of this compound
This compound possesses distinct chemical and physical properties that are fundamental to understanding its behavior and potential applications.
| Property | Value | Source |
| Molecular Formula | C30H48N2O2 | nih.govnih.gov |
| Molecular Weight | 468.7 g/mol | nih.govnih.gov |
| CAS Number | 15599-45-8 | nih.govnih.gov |
| PubChem CID | 214341 | nih.gov |
| XLogP3 (Computed) | 7.9 | nih.gov |
| Physical Form | Solid | nih.gov |
| IUPAC Name | N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine | nih.govnih.gov |
Reported Biological Activities
Research findings indicate that this compound exhibits biological activity, primarily as an antiparasitic and antispirochete agent. Key reported activities include:
Antiprotozoal activity against Entamoeba histolytica. nih.govcenmed.com
Amelioration of amebic liver abscesses in guinea pig models. nih.govcenmed.comwikipedia.org
These findings underscore the basis for continued academic interest in the compound's biological mechanisms and potential therapeutic relevance.
Structure
2D Structure
Properties
IUPAC Name |
N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2/h13-20H,5-12,21-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGLWUPIJXJSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864606 | |
| Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylenemethylene)]bis(N-methylhexan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-45-8 | |
| Record name | Symetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[Ethane-1,2-diylbis(oxy-4,1-phenylenemethylene)]bis(N-methylhexan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYMETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ8WTY8051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Theoretical Foundations of Symetine Molecular Architecture and Reactivity
Principles of Chemical Bonding and Interatomic Interactions in Symetine
The molecular integrity of this compound is established through a network of chemical bonds, primarily covalent in nature, which govern the connectivity of its constituent atoms. These intramolecular forces involve the sharing of electrons between atoms, leading to the formation of stable molecular orbitals. In addition to these strong internal bonds, the behavior and properties of this compound are also influenced by weaker interatomic interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular).
Quantum Mechanical Description of Covalent and Non-Covalent Interactions within this compound
Covalent bonds in this compound, such as the carbon-carbon, carbon-hydrogen, carbon-nitrogen, and carbon-oxygen bonds, arise from the overlap of atomic orbitals, leading to the formation of shared electron pairs. This phenomenon is described by quantum mechanics, where atomic wave functions combine to form molecular wave functions, or molecular orbitals. The distribution of electron density within these covalent bonds is influenced by the electronegativity of the bonded atoms, resulting in polar covalent bonds where electron density is unevenly shared, such as in C-N and C-O bonds.
Elucidation of Molecular Orbital Characteristics and Electronic Distributions in this compound
The electronic structure of this compound can be described in terms of its molecular orbitals (MOs), which are delocalized over the entire molecule. These MOs are formed by the linear combination of atomic orbitals (LCAOs) of the constituent atoms. The covalent bonds correspond to bonding molecular orbitals, which are lower in energy than the original atomic orbitals, while antibonding molecular orbitals, higher in energy, also exist. Non-bonding orbitals may also be present, particularly associated with the lone pairs of electrons on the nitrogen and oxygen atoms.
The phenyl rings within this compound contribute a system of pi (π) molecular orbitals, arising from the overlap of p atomic orbitals, which are delocalized over the aromatic rings. The single bonds (C-C, C-H, C-N, C-O) are primarily associated with sigma (σ) molecular orbitals, characterized by electron density concentrated along the internuclear axis. The distribution of electrons within these molecular orbitals dictates the electronic properties of this compound, influencing its reactivity and interactions with other species. While general principles of MO theory apply, detailed, compound-specific calculations of this compound's molecular orbitals and precise electronic distributions were not available in the consulted literature.
Stereochemical Considerations and Conformational Dynamics of this compound Frameworks
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of understanding molecular behavior. Conformational dynamics, the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds, further contributes to this understanding.
Computational Modeling of this compound Conformational Landscapes
Despite being achiral, this compound is a flexible molecule due to the presence of numerous single bonds around which rotation can occur. This leads to the existence of various conformations, each with a specific spatial arrangement and associated energy. Computational modeling techniques are invaluable tools for exploring these conformational landscapes.
Advanced Synthetic Methodologies and Mechanistic Elucidation of Symetine
Strategic Approaches to the Chemical Synthesis of Symetine and its Analogs
A detailed and validated synthetic route for this compound is not presently available in peer-reviewed scientific literature. The complex structure of this compound, featuring a substituted ethane backbone connecting two N,N-diethylaniline moieties, suggests that its synthesis would require a multi-step process. General synthetic strategies applicable to such molecules could be hypothesized, but specific, validated pathways for this compound are yet to be published.
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. This technique involves mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, a logical retrosynthetic disconnection would be the central carbon-carbon bond of the 1,2-diethylethane core. This would lead to two identical fragments, simplifying the synthetic challenge.
A hypothetical retrosynthetic analysis might propose precursors such as a substituted ethylbenzene derivative that could be coupled to form the central C-C bond. However, without experimental validation, any proposed retrosynthetic pathway remains speculative.
The development of catalytic and asymmetric syntheses is crucial for the efficient and stereoselective production of chiral molecules. Given the potential for stereoisomerism in this compound and its derivatives, asymmetric synthesis would be essential for isolating specific enantiomers or diastereomers to evaluate their biological activity.
Catalytic methods, such as cross-coupling reactions, could be envisioned for the formation of the key bonds in the this compound scaffold. However, specific catalytic systems or asymmetric strategies tailored to the synthesis of this compound have not been reported. Research in this area would be a critical step towards the practical application of this compound and its analogs.
Comprehensive Investigation of Reaction Mechanisms in this compound Formation
A complete understanding of the reaction mechanisms involved in the formation of this compound is contingent on the establishment of a viable synthetic pathway. Mechanistic studies, which often involve techniques such as kinetic analysis and computational modeling, provide insights into the step-by-step process of a chemical transformation.
The determination of kinetic and thermodynamic parameters is fundamental to optimizing a chemical synthesis. Kinetic studies would reveal the rate of the reaction and how it is influenced by factors such as temperature, concentration, and catalysts. Thermodynamic data would provide information on the feasibility and equilibrium position of the reaction.
Currently, there are no published studies detailing the kinetic or thermodynamic parameters for the synthesis of this compound. Such data would be invaluable for scaling up the production of this compound in a controlled and efficient manner.
Transition state analysis, often aided by computational chemistry, allows for the characterization of the high-energy intermediates that are formed during a chemical reaction. Mapping the reaction pathway provides a detailed energy profile of the transformation, identifying the rate-determining steps and potential for side reactions.
As with other aspects of this compound's synthesis, there is a notable absence of research on the transition states and reaction pathways involved in its formation. This area represents a significant opportunity for future investigation, which would contribute to a more fundamental understanding of the chemistry of this compound.
Sophisticated Spectroscopic and Diffraction Based Characterization of Symetine Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Symetine
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For a molecule such as this compound, with its distinct chemical environments, NMR provides detailed information about the connectivity and spatial arrangement of its atoms.
While one-dimensional ¹H and ¹³C NMR spectra offer initial insights, a complete and unambiguous assignment of all proton and carbon signals in this compound necessitates the use of multidimensional NMR techniques. Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are pivotal in this regard.
A theoretical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) groups of the benzyl (B1604629) and ethylenedioxy moieties, the N-methyl groups, and the hexyl chains. Due to the molecule's symmetry, a simplified spectrum would be anticipated. The aromatic protons on the para-substituted benzene (B151609) rings would likely appear as two distinct doublets. The methylene protons of the ethylenedioxy bridge would present as a singlet, as would the benzylic methylene protons. The N-methyl protons would also yield a singlet. The hexyl chains would show a series of multiplets for the methylene groups and a triplet for the terminal methyl group.
A theoretical ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon environment. This would include the aromatic carbons, the benzylic and ethylenedioxy methylene carbons, the N-methyl carbons, and the carbons of the hexyl chains.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on theoretical chemical shift predictions for a molecule with the structure of this compound. Actual experimental values may vary.
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 6.8 - 7.3 | Doublet |
| O-CH₂-CH₂-O | ~4.1 | Singlet |
| Ar-CH₂-N | ~3.5 | Singlet |
| N-CH₃ | ~2.2 | Singlet |
| N-CH₂-(CH₂)₄-CH₃ | ~2.4 | Triplet |
| N-CH₂-(CH₂)₄-CH₃ | 1.2 - 1.6 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on theoretical chemical shift predictions for a molecule with the structure of this compound. Actual experimental values may vary.
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (quaternary, C-O) | ~158 |
| Aromatic C (quaternary, C-CH₂) | ~130 |
| Aromatic C-H | ~114-129 |
| O-CH₂-CH₂-O | ~67 |
| Ar-CH₂-N | ~58 |
| N-CH₃ | ~42 |
| N-CH₂-(CH₂)₄-CH₃ | ~54 |
| N-CH₂-CH₂-(CH₂)₃-CH₃ | ~27-32 |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. In the case of this compound, ssNMR could be employed to study its crystalline forms and any potential polymorphs. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties.
By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid this compound. These spectra would reveal information about the local environment of each carbon and proton, allowing for the differentiation of polymorphs which would exhibit distinct chemical shifts and peak multiplicities due to differences in their crystal packing and molecular conformations. Furthermore, advanced ssNMR experiments can probe intermolecular interactions and provide insights into the packing arrangement of this compound molecules in the solid state.
Advanced Mass Spectrometry (MS) for Molecular and Fragment Analysis of this compound
Mass spectrometry is a cornerstone of chemical analysis, providing precise information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.
Ultra-high resolution mass spectrometry, often utilizing techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can determine the mass of a molecule with extremely high accuracy. For this compound, this would allow for the unambiguous determination of its elemental formula. Given the molecular formula of the free base as C₃₀H₄₈N₂O₂, the expected monoisotopic mass would be precisely measured, confirming the elemental composition and ruling out other potential formulas with a similar nominal mass.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This is particularly useful for identifying unknown compounds, such as degradation products of this compound.
If this compound were to degrade, for instance, through cleavage of the ether linkages or the benzylic C-N bonds, MS/MS could be used to identify the resulting smaller molecules. The fragmentation pattern of the this compound molecular ion itself would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzylic cation. Another probable fragmentation would be the cleavage of the ether bond. The analysis of these fragmentation patterns would provide a roadmap for identifying potential degradation products in a sample.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is generated based on theoretical fragmentation patterns for a molecule with the structure of this compound.
| m/z (mass-to-charge ratio) | Possible Fragment Structure |
|---|---|
| [M]+ | Intact this compound molecular ion |
| [M - CH₃(CH₂)₅N(CH₃)CH₂]⁺ | Loss of one N-hexyl-N-methylbenzylamine arm |
| [CH₂(C₆H₄)OCH₂]⁺ | Fragment containing the benzyl and ether linkage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings and the aliphatic chains, C-O-C stretching of the ether linkages, and C-N stretching of the tertiary amines. The aromatic C=C stretching vibrations would also be visible.
A Raman spectrum of this compound would also reveal these functional groups. Due to the symmetrical nature of the molecule, certain vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the benzene rings would likely produce a strong Raman signal. The combination of both IR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on theoretical vibrational modes for a molecule with the structure of this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |
| C-O-C (Ether) | Stretching | 1050 - 1150 | IR |
| C-N (Tertiary Amine) | Stretching | 1000 - 1250 | IR |
Chemical Reactivity, Transformation Pathways, and Catalytic Aspects of Symetine
Intrinsic Reactivity Profile of Symetine Towards Chemical Transformations
The intrinsic reactivity of this compound is dictated by the electron distribution within the molecule, which gives rise to electrophilic and nucleophilic centers, as well as potential for radical and redox processes.
Investigation of Electrophilic and Nucleophilic Reaction Sites in this compound
Electrophilic sites in a molecule are typically electron-deficient areas that are susceptible to attack by nucleophiles (electron-rich species). pressbooks.pubschrodinger.comsaskoer.ca Conversely, nucleophilic sites are electron-rich areas that can donate electron pairs to electrophiles. pressbooks.pubschrodinger.comsaskoer.ca
In the structure of this compound, the nitrogen atoms in the tertiary amine groups are likely nucleophilic centers due to the presence of lone pairs of electrons. These nitrogen atoms can readily donate electrons to electrophiles, participating in reactions such as protonation, alkylation, and acylation. The oxygen atoms in the ether linkages also possess lone pairs of electrons, making them potential, albeit generally less reactive, nucleophilic sites compared to the amine nitrogens.
Electrophilic sites in this compound would typically be associated with carbon atoms that are bonded to more electronegative atoms, such as oxygen or nitrogen, or those that can stabilize a positive charge or partial positive charge. pressbooks.pubschrodinger.comsaskoer.ca For instance, the carbon atoms directly attached to the oxygen atoms in the ether groups may exhibit some electrophilic character due to the inductive effect of oxygen. Similarly, carbon atoms adjacent to the nitrogen atoms could be considered, although the dominant reactivity at the amine centers is nucleophilic.
Predicting the most reactive sites often involves considering factors like steric hindrance and electronic effects within the molecule. Computational methods, such as calculating Fukui functions, can provide more detailed insights into the most likely electrophilic and nucleophilic attack sites. schrodinger.com
Radical and Redox Chemistry Involving this compound Species
Radical species are atoms, molecules, or ions possessing unpaired valence electrons, making them typically highly reactive. libretexts.org Redox chemistry involves the transfer of electrons between species, resulting in changes in oxidation states. rsc.orgrsc.org
The potential for this compound to participate in radical or redox chemistry would depend on its ability to readily lose or gain electrons or to undergo homolytic bond cleavage. While the provided information does not detail specific radical or redox reactions of this compound, the presence of amine functionalities could potentially be involved in certain redox processes under specific conditions. For example, tertiary amines can undergo one-electron oxidation to form aminium radicals. psu.edu The ether linkages are generally less prone to radical reactions compared to other functional groups, but they can be involved under harsh conditions or in the presence of specific initiators.
Research findings in this area would typically involve techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and electrochemical methods like cyclic voltammetry to study redox potentials. rsc.orgpsu.edu
Elucidation of Mechanistic Details for this compound-Involved Reactions
Understanding the detailed step-by-step processes (mechanisms) by which this compound undergoes or participates in chemical reactions is fundamental to controlling and optimizing these transformations. theswissbay.chnumberanalytics.com
Kinetic Studies to Define Reaction Orders and Rate-Determining Steps for this compound Reactivity
For reactions involving this compound, kinetic experiments would typically involve monitoring the change in concentration of this compound or a product over time under varying reaction conditions (temperature, concentration of reactants, presence of catalysts). nih.gov Analysis of the rate data can help propose and validate reaction mechanisms.
Mechanistic Probes and Trapping Experiments for this compound Reaction Intermediates
Reaction intermediates are transient species formed during the course of a chemical reaction that are neither starting materials nor final products. numberanalytics.comlibretexts.org Identifying and characterizing these intermediates provides strong evidence for a proposed reaction mechanism. dalalinstitute.comchemicalnote.com
Mechanistic probes are compounds specifically designed to react with or be altered by a suspected intermediate, thereby providing indirect evidence of its formation. Trapping experiments involve adding a reactive species to the reaction mixture that can intercept a short-lived intermediate, forming a more stable, detectable product. dalalinstitute.comchemicalnote.comnih.gov
For this compound-involved reactions, researchers might design trapping experiments based on the predicted reactivity of potential intermediates (e.g., radical traps for suspected radical species, nucleophiles or electrophiles for ionic intermediates). Spectroscopic techniques (e.g., NMR, MS, UV-Vis) can be used to detect and characterize trapped intermediates or to directly observe longer-lived intermediates if possible. dalalinstitute.com
This compound in Catalysis and Reaction Promotion
While the primary described use of this compound is as an antiprotozoal agent, some compounds with amine functionalities can act as catalysts or promoters in certain chemical reactions. buyersguidechem.comambeed.com Catalysis involves increasing the rate of a chemical reaction without being consumed in the process.
The potential for this compound to act as a catalyst or reaction promoter would stem from its ability to interact with reactants or transition states to lower the activation energy of a reaction. The nucleophilic amine groups could potentially activate electrophilic substrates, or the molecule could facilitate proton transfer processes.
Research in this area would involve testing this compound's effect on the rate and selectivity of various chemical transformations. This could include examining its influence on reactions such as condensation reactions, additions, or rearrangements where amine catalysts are known to be effective. Data tables detailing reaction conditions, yields, and selectivity in the presence and absence of this compound would be crucial for evaluating its catalytic activity.
Due to the limited publicly available information specifically on this compound's catalytic properties, further dedicated research would be required to fully explore this aspect of its chemical behavior.
Design and Synthesis of this compound-Based Ligands for Homogeneous Catalysis
Research specifically on the design and synthesis of ligands derived from or based on the this compound framework for applications in homogeneous catalysis was not identified. While the broader field of homogeneous catalysis and the design of various ligands were discussed in some sources, these did not include this compound or its derivatives rsc.orgnih.govslideshare.netslideshare.netambeed.comyoutube.com.
Heterogeneous Catalytic Systems Incorporating this compound Frameworks
Information regarding the incorporation of this compound frameworks into heterogeneous catalytic systems was not found. The literature reviewed discussed heterogeneous catalysis in general and various materials used as heterogeneous catalysts, but there was no specific mention of this compound being utilized in such systems wikipedia.orgacs.orgroutledge.com.
Photochemical and Electrochemical Reactivity of this compound
Specific data on the photochemical and electrochemical reactivity of this compound, including its behavior under irradiation or in electrochemical cells, were not available in the consulted sources ontosight.aiontosight.ai. General principles of photochemical and electrochemical processes were described in some results, but without specific application to this compound wikipedia.orgwikipedia.orglibretexts.orgpsu.edufiveable.menih.govnanoge.org.
Photoinduced Electron Transfer in this compound Systems
Studies specifically investigating photoinduced electron transfer processes involving this compound were not found. While the concept of photoinduced electron transfer in various chemical systems was discussed, there was no information linking this phenomenon to this compound or this compound-containing molecules osti.govedinst.comnih.govnih.gov.
Redox Potentials and Electrochemistry of this compound
Specific experimental or theoretical data on the redox potentials or general electrochemistry of this compound were not identified. Although the determination and significance of redox potentials were explained in some sources, these principles were not applied to this compound in the available information wikipedia.orglibretexts.orgpsu.edufiveable.menih.govnanoge.org.
Advanced Functional Applications and Derivatization of Symetine
Symetine in Advanced Materials Science and Engineering
Advanced materials science and engineering involve the design, synthesis, and application of materials with tailored properties for specific functionalities. bbrc.innih.govjchemrev.comnih.gov The incorporation of organic molecules into material matrices can impart new or enhanced characteristics, such as responsiveness to external stimuli or the ability to form ordered structures.
Incorporation of this compound into Responsive Polymeric Systems
Responsive polymeric systems, also known as "smart polymers," are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or chemical signals. mdpi.comresearchgate.netiit.itresearchgate.netopenaccessjournals.com The integration of specific chemical compounds into polymer structures or matrices can confer this responsiveness. For a molecule to be incorporated into such systems, it typically needs to be synthesized with appropriate functional groups that allow for covalent bonding with polymer chains or non-covalent interactions within the polymer network. Research in this area focuses on controlling the polymer architecture and the distribution of the incorporated molecule to achieve desired responsiveness. mdpi.comresearchgate.netresearchgate.net
While the specific incorporation of this compound into responsive polymeric systems is not detailed in the search results, a hypothetical study might investigate how the inclusion of this compound, perhaps through functionalization to introduce polymerization sites or reactive groups, affects the polymer's response to a particular stimulus. Such research would involve synthesizing this compound derivatives and copolymerizing them with monomers or grafting them onto existing polymer backbones.
An illustrative example of data that would be relevant in this context, if research on this compound were available, could be a table showing the change in a polymer's property (e.g., swelling ratio, transition temperature) as a function of the concentration of incorporated this compound derivative and the applied stimulus.
| This compound Derivative Concentration (mol%) | Stimulus (e.g., pH) | Polymer Swelling Ratio |
| 0 | 7.0 | 1.5 |
| 1 | 7.0 | 1.8 |
| 5 | 7.0 | 2.5 |
| 5 | 4.0 | 1.2 |
(Note: This table presents illustrative data for a hypothetical responsive polymer system and is not based on actual research findings for this compound.)
Fabrication of this compound-Enabled Smart Materials and Devices
Smart materials and devices leverage responsive materials to perform specific functions, such as sensing, actuation, or controlled release. wiley.comhit.edu.cnnih.govmdpi.comsupramolecularevans.com The design and fabrication of these materials often involve integrating responsive components into a device architecture. For instance, smart materials can be used in sensors that change conductivity or optical properties upon binding to a target analyte, or in actuators that change shape in response to an electrical signal. wiley.comox.ac.uk
If this compound were to be used in smart materials or devices, its specific chemical properties would need to be exploited. This could involve its potential to interact with certain molecules or its response to external fields if appropriately functionalized. Fabrication methods would depend on the desired device and material format, potentially including thin films, coatings, or composite structures. nih.gov
Research in this area, if it involved this compound, might focus on demonstrating a change in a material's property upon exposure to a specific trigger, enabled by the presence of this compound. A hypothetical data set could illustrate the change in a material's electrical signal upon exposure to varying concentrations of a target substance.
| Target Substance Concentration (µM) | Material Electrical Signal (mV) |
| 0 | 10 |
| 1 | 15 |
| 5 | 30 |
| 10 | 50 |
(Note: This table presents illustrative data for a hypothetical smart material and is not based on actual research findings for this compound.)
This compound in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry is concerned with chemical systems made up of a discrete number of molecules associated through non-covalent interactions. mdpi.comwikipedia.orgsioc-journal.cnthno.orgfrontiersin.orggoogle.com Key concepts include host-guest chemistry, self-assembly, and molecular recognition. ox.ac.ukwikipedia.orgrsc.orgroutledge.comnih.govnovartis.comresearchgate.netnih.gov
Host-Guest Chemistry and Self-Assembly Processes Involving this compound
Host-guest chemistry involves the formation of a complex between a host molecule, which typically has a cavity or binding site, and a guest molecule that fits into this site. nih.govox.ac.ukwikipedia.orgrsc.orgroutledge.comnih.govresearchgate.netnih.gov Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. wikipedia.orgthno.orgfrontiersin.orggoogle.comrsc.orgroutledge.comresearchgate.net
For this compound to be involved in host-guest chemistry, it could potentially act as either a host or a guest molecule, depending on its conformation and the presence of complementary binding partners. Its structure, containing aromatic rings and amine groups, suggests potential for π-π interactions, hydrogen bonding, or electrostatic interactions, which are common driving forces in supramolecular assembly. mdpi.comwikipedia.orgthno.orgfrontiersin.orggoogle.com
Research in this area, if it included this compound, would likely investigate its ability to form stable complexes with other molecules and the stoichiometry and thermodynamics of such interactions. Self-assembly studies might explore how this compound molecules or their derivatives aggregate in solution or on surfaces to form defined structures.
A hypothetical data table illustrating host-guest binding data could show the binding constant (Ka) between this compound and a potential host molecule under different conditions.
| Potential Host Molecule | Solvent | Temperature (°C) | Binding Constant (Ka, M⁻¹) |
| Macrocycle A | Water | 25 | 1.2 x 10³ |
| Macrocycle A | Ethanol | 25 | 5.5 x 10² |
| Macrocycle B | Water | 25 | 9.8 x 10⁴ |
(Note: This table presents illustrative data for hypothetical host-guest interactions and is not based on actual research findings for this compound.)
Development of this compound-Based Receptors for Specific Molecular Recognition
Molecular recognition is the ability of a host molecule to selectively bind to a specific guest molecule from a mixture. wikipedia.orgthno.orgfrontiersin.orgrsc.orginl.intethernet.edu.etcnio.es This specificity is crucial for applications such as sensing, catalysis, and drug delivery. Synthetic receptors are designed molecules that mimic the recognition capabilities of biological systems. wikipedia.orgthno.orginl.intcnio.es
If this compound were to be used in the development of synthetic receptors, its structure would likely be modified to create a binding site complementary in shape and electronic properties to a target molecule. This could involve incorporating this compound into larger molecular frameworks or polymers. wikipedia.orgcnio.es
Research in this area, if focused on this compound, would aim to demonstrate the selective binding of a this compound-based receptor to a target analyte in the presence of competing molecules. Data might be presented showing the binding affinity of the receptor for the target versus other similar molecules.
A hypothetical data table on molecular recognition selectivity could show the binding affinity of a this compound-based receptor for a target molecule compared to interfering substances.
| Analyte | Binding Affinity (Kd, µM) |
| Target Molecule | 0.5 |
| Interfering Substance 1 | 50 |
| Interfering Substance 2 | 100 |
(Note: This table presents illustrative data for a hypothetical molecular recognition system and is not based on actual research findings for this compound.)
This compound in Chemical Biology and Biosensing Applications
Chemical biology involves using chemical principles and techniques to study and manipulate biological systems. mdpi.comsioc-journal.cn Biosensing applications utilize biological components or principles to detect specific analytes. bbrc.inresearchgate.netopenaccessjournals.comnih.govethernet.edu.et
The potential role of this compound in chemical biology and biosensing would depend on its interactions with biological molecules or systems. While the search results mention this compound in the context of pharmaceutical patents, suggesting some form of biological interaction, specific details regarding its use as a tool for studying biological processes or as a component in biosensors are not available in the retrieved literature.
In chemical biology, a compound like this compound could potentially be used as a probe to study protein-ligand interactions, membrane permeability, or cellular processes, provided it exhibits specific binding or activity. sioc-journal.cn This would involve synthesizing labeled this compound derivatives or studying its effects on biological pathways.
In biosensing, this compound could potentially be part of a recognition element that selectively binds to a biological analyte, or it could be integrated into a transducer that converts a biological recognition event into a measurable signal. bbrc.innih.gov
Research in this area, if involving this compound, might explore its binding to a specific biomolecule or its effect on a cellular response, followed by the development of a sensing platform based on this interaction. A hypothetical data table in biosensing could show the response of a this compound-based sensor to varying concentrations of a biological analyte.
| Biological Analyte Concentration (nM) | Sensor Response (Arbitrary Units) |
| 0 | 5 |
| 1 | 10 |
| 10 | 25 |
| 100 | 60 |
(Note: This table presents illustrative data for a hypothetical biosensing application and is not based on actual research findings for this compound.)
Based on the available search results, this compound (PubChem CID 214341) is a characterized chemical compound. While the fields of advanced materials science, supramolecular chemistry, chemical biology, and biosensing offer numerous opportunities for the application of organic molecules, specific detailed research findings on the use or derivatization of this compound within the precise subsections of the provided outline were not found. The discussion above provides a general overview of these fields and the types of applications where a compound with relevant structural features could be explored, but it is essential to reiterate that these are not documented applications of this compound based on the conducted literature search. Further research would be required to determine this compound's specific utility in these advanced functional areas.
Design of this compound as Molecular Probes for Biomolecular Interactions
Molecular probes are small molecules or entities designed to interact with specific biomolecules to study their function, localization, or interactions within biological systems. These probes often incorporate a reporting mechanism, such as fluorescence or a radioactive label, to enable detection of the interaction. The design of effective molecular probes requires careful consideration of the target biomolecule's structure and the nature of the interaction being studied. Probing biomolecular interactions is crucial for understanding cellular processes, signal transduction, and metabolic pathways. gla.ac.ukgatorbio.com Techniques like surface plasmon resonance (SPR), microscale thermophoresis (MST), and native mass spectrometry are employed to characterize these interactions. gatorbio.comhelsinki.finih.gov While the design principles for molecular probes are well-established, specific research detailing the design or application of this compound, or its derivatives, as molecular probes for biomolecular interactions was not found in the consulted literature.
Development of this compound-Based Sensors for Chemical and Biological Analytes
Chemical and biological sensors are devices that detect the presence or concentration of specific chemical or biological substances. They typically consist of a recognition element that selectively interacts with the analyte and a transducer that converts this interaction into a measurable signal, such as an electrical or optical response. douglaspartners.com.aumdpi.comwikipedia.orgresearchgate.net Biosensors, a type of sensor, utilize biological recognition elements like enzymes, antibodies, or nucleic acids. b2match.comijpcbs.commdpi.comfrontiersin.org These sensors have wide-ranging applications in environmental monitoring, healthcare diagnostics, and food analysis. douglaspartners.com.aumdpi.comfrontiersin.org Research in this area focuses on developing highly sensitive, selective, and stable sensor platforms, often incorporating nanomaterials and advanced fabrication techniques. mdpi.comcnr.itrsc.org Despite the significant advancements in sensor technology, specific studies on the development or application of this compound-based sensors for chemical or biological analytes were not identified in the available search results.
This compound in Environmental Chemistry Research
Environmental chemistry research investigates the fate, transport, and effects of chemical substances in the environment. Understanding how compounds behave in various environmental compartments is crucial for assessing potential risks and developing strategies for pollution control and remediation.
Degradation Pathways of this compound in Environmental Systems
The degradation of chemical compounds in the environment can occur through various physical, chemical, and biological processes. These pathways are influenced by factors such as sunlight (photodegradation), temperature, pH, and the presence of microorganisms (biodegradation). researchgate.netnih.govcdc.gov Understanding the degradation pathways of a compound is essential for predicting its persistence and the potential formation of breakdown products, which may also have environmental impacts. Research on the environmental degradation of various pollutants, including polymers and anthropogenic chemicals, highlights the complexity of these processes and the diverse microbial communities involved in biodegradation. mdpi.comnortheastern.edunih.govnih.gov However, specific information regarding the degradation pathways of this compound in environmental systems was not found in the consulted literature.
Remediation Strategies Utilizing this compound Derivatives
Environmental remediation strategies aim to remove, contain, or neutralize contaminants in soil, water, and air to protect human health and the environment. A variety of physical, chemical, and biological methods are employed for remediation, including excavation, pump and treat, in situ chemical oxidation, and bioremediation. douglaspartners.com.aumdpi.comepacinc.commdpi.comgeoenvirosolutions.com The development of novel and more effective remediation technologies is an active area of research, with increasing interest in sustainable and green remediation approaches. douglaspartners.com.aub2match.comcluin.orgfrontiersin.org While derivatization of compounds can sometimes be used to facilitate their removal or degradation during remediation, specific research on remediation strategies that utilize this compound derivatives was not identified in the available search results.
No Publicly Available Computational or Theoretical Chemistry Studies Found for the Compound "this compound"
Despite a comprehensive search for scientific literature and data, no specific computational or theoretical chemistry studies have been identified for the chemical compound this compound. As a result, it is not possible to generate an article with detailed research findings on this topic as requested.
The requested article outline specified a detailed exploration of this compound through various computational chemistry approaches, including:
Quantum Chemical Calculations: Focusing on Density Functional Theory (DFT) studies of its electronic structure and energetics, as well as Ab Initio methods for spectroscopic parameter prediction.
Molecular Dynamics Simulations: Including simulations in solution and condensed phases, and the exploration of its conformational and interaction dynamics.
Cheminformatics and QSAR/QSPR: Pertaining to the analysis of this compound analogs.
The absence of any specific research on these aspects of this compound makes it impossible to provide scientifically accurate and detailed content for the requested sections and subsections. General information about the computational techniques themselves is available, but the user's strict instruction to focus solely on this compound cannot be fulfilled.
It is possible that computational studies on this compound exist in proprietary industrial research that is not publicly accessible, or that the compound has not yet been a subject of academic computational investigation. Therefore, the generation of the requested in-depth scientific article is not feasible at this time.
Computational and Theoretical Chemistry Approaches for Symetine
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Symetine Analogs
Establishment of Structure-Reactivity Relationships for this compound Derivatives
The establishment of structure-reactivity relationships (SRR) is a fundamental aspect of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. For this compound derivatives, this would involve synthesizing a series of related compounds and evaluating their antiparasitic or antispirochete activity. The resulting data would then be analyzed using computational techniques to build a model that correlates structural features with observed activity.
Key Computational Approaches:
Quantum Mechanics (QM): QM calculations can be employed to determine the electronic properties of this compound and its derivatives, such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are crucial in understanding how the molecule interacts with its biological target. For instance, modifications to the benzylamine (B48309) or N-hexyl-N-methyl groups could alter the molecule's electronic profile, potentially impacting its binding affinity. ncats.io
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could be built by correlating descriptors (e.g., hydrophobicity, electronic parameters, steric properties) with their measured potencies. Such a model would be invaluable in predicting the activity of yet-to-be-synthesized derivatives.
Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be performed to predict the binding mode and affinity of its derivatives. This technique places the ligand (this compound derivative) into the active site of the receptor, allowing for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding.
Illustrative Data Table for a Hypothetical this compound Derivative Study:
| Derivative | Modification | LogP (Hydrophobicity) | HOMO Energy (eV) | Predicted Binding Affinity (kcal/mol) | Observed IC50 (µM) |
| This compound | - | 5.2 | -6.8 | -8.5 | 1.2 |
| Derivative 1 | 4-fluoro substitution | 5.4 | -7.0 | -8.9 | 0.9 |
| Derivative 2 | N-pentyl substitution | 4.7 | -6.9 | -8.2 | 1.5 |
| Derivative 3 | Ether linkage replaced with thioether | 5.5 | -6.5 | -8.6 | 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, due to the lack of published experimental data on this compound derivatives.
Predictive Modeling for the Design of Novel this compound Variants
Predictive modeling leverages computational tools to design new molecules with desired properties before their actual synthesis, thereby saving significant time and resources. For this compound, this would involve using the insights gained from SRR studies to propose novel variants with potentially enhanced activity, reduced toxicity, or improved pharmacokinetic profiles.
Key Predictive Modeling Techniques:
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By analyzing the structures of active this compound derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds to identify new chemical scaffolds that fit the pharmacophore and are likely to exhibit the desired activity.
De Novo Design: This computational approach involves building novel molecules from scratch or by modifying existing ones within the constraints of a receptor's binding site. Algorithms can be used to generate a diverse range of this compound variants that are predicted to have high binding affinity and favorable drug-like properties.
Machine Learning and Artificial Intelligence: More advanced predictive models can be developed using machine learning algorithms. These models can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns and make accurate predictions for new, unseen molecules. Such models could accelerate the discovery of novel and potent this compound variants.
Hypothetical Design Strategy for a Novel this compound Variant:
Based on a hypothetical QSAR model suggesting that increased hydrophobicity and a more negative electrostatic potential on the aromatic rings enhance activity, a design strategy could involve:
Scaffold Hopping: Replacing the central 1,2-ethanediylbis(oxy) linker with a more rigid and hydrophobic moiety, such as a piperazine (B1678402) ring.
Bioisosteric Replacement: Substituting the N-hexyl groups with cycloalkyl groups to fine-tune lipophilicity and metabolic stability.
Introduction of Electron-Withdrawing Groups: Adding substituents like trifluoromethyl groups to the benzene (B151609) rings to modulate electronic properties.
These proposed modifications would then be evaluated in silico using the predictive models before selecting the most promising candidates for synthesis and biological testing.
Concluding Remarks, Future Perspectives, and Unresolved Questions in Symetine Chemistry
Synthesis of Key Academic Findings and Contributions of Symetine Research
This compound, a chemical compound with the molecular formula C₃₀H₄₈N₂O₂ and PubChem CID 214341, has been identified within academic research primarily for its antiprotozoal activity nih.govhodoodo.com. This key finding establishes this compound as a compound of interest in the study and potential treatment of protozoal infections hodoodo.com. Research has specifically noted its use in investigating amoebic liver abscesses in experimental models cymitquimica.com. The characterization of this compound, including its molecular structure and basic computed properties, represents a foundational contribution to the understanding of this specific chemical entity nih.gov.
Identification of Enduring Scholarly Challenges and Limitations within this compound Investigations
Despite the identification of this compound's antiprotozoal activity, a comprehensive body of publicly available scholarly work detailing its chemical properties, synthesis, and a wide range of potential applications appears limited based on current search results. Enduring challenges in this compound investigations include the apparent lack of detailed studies on its full chemical reactivity profile, which is crucial for understanding its behavior in various conditions and potential interactions. Furthermore, the absence of extensive literature on diverse synthetic strategies for this compound presents a limitation for researchers seeking efficient or alternative routes for its preparation. The current publicly available information primarily highlights a specific biological activity, suggesting that the full spectrum of this compound's potential functional applications remains largely unexplored.
Prospective Directions for Future Academic Research on this compound
Future academic research on this compound can build upon the existing foundational knowledge by addressing the identified gaps and exploring uncharted territories in its chemistry and applications.
Uncharted Chemical Reactivity and Synthetic Strategies for this compound
A significant direction for future research lies in a thorough investigation of this compound's chemical reactivity. Understanding its behavior under varying conditions, its stability, and its potential reaction pathways would provide valuable insights for its handling, formulation, and potential modification. Concurrently, the development of novel and efficient synthetic strategies for this compound is paramount. Exploring alternative synthetic routes, potentially employing modern techniques such as flow chemistry or photocatalysis, could lead to more sustainable and cost-effective production methods engineering.org.cnnih.govresearchgate.netsymeres.commdpi.com. Research into asymmetric synthesis could also be relevant if specific stereoisomers of this compound exhibit differential activity or properties.
Exploration of Novel Functional Applications of this compound in Emerging Fields
While this compound is known for its antiprotozoal activity, its structural complexity, as observed in related synthetic compounds ontosight.aiontosight.ai, suggests the potential for other biological or material science applications. Future research could explore its activity against a broader range of pathogens or investigate potential therapeutic uses beyond antiprotozoal effects, such as anti-inflammatory or immunomodulatory properties, drawing inspiration from the known activities of compounds with similar structural features ontosight.ainih.gov. Furthermore, researchers could explore its potential in materials science, depending on its physical and chemical properties, which may include the formation of novel structures or interactions nih.gov.
Q & A
Q. What guidelines should be followed when reporting conflicting results in this compound’s clinical trial data?
- Methodological Answer : Adhere to GRADE criteria for evaluating evidence quality. Clearly distinguish between underpowered studies, methodological flaws, and genuine biological variability. Use forest plots to visualize effect size distributions and discuss implications for clinical translation in the conclusion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
